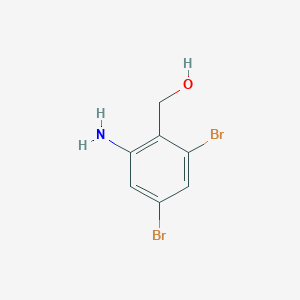
1-Methylnaphthalen-2-yl trifluoromethanesulfonate
Overview
Description
1-Methylnaphthalen-2-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C12H9F3O3S and its molecular weight is 290.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methylnaphthalen-2-yl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylnaphthalen-2-yl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Synthesis : A study by Dhage, Deshmukh, and Thopate (2015) in "RSC Advances" discusses the use of a related compound, 1,2-dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate, in the regioselective synthesis of biologically significant 4-aryl/heteroaryl/alkynylphthalazin-1(2H)-one (G. Dhage, S. Deshmukh, & S. Thopate, 2015).
Photoactivatable HNO Donor : Zhou et al. (2019) in "Organic Letters" developed a photoactivatable HNO donor using a trifluoromethanesulfonamidoxy analogue that effectively generates HNO at neutral pH conditions (Yang Zhou et al., 2019).
Superelectrophilic Amidomethylation : Olah et al. (1993) in "Synthesis" report on the application of diprotonated N-hydroxymethylphthalimide in trifluoromethanesulfonic acid for the amidomethylation reaction for aromatics (G. Olah et al., 1993).
Oxidation of 2-Methylnaphthalene : Yamaguchi, Inoue, and Enomoto (1985) in "Chemistry Letters" described the oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone with a Pd(II)-polystyrene sulfonic acid resin catalyst (S. Yamaguchi, M. Inoue, & S. Enomoto, 1985).
Sulphonation of 2-Methylnaphthalene : A study by Gore and Siddiquei (1972) in the "Journal of The Chemical Society-Perkin Transactions 1" discusses the sulphonation of 2-methylnaphthalene with 93% sulphuric acid to produce various monosulphonic acids (P. H. Gore & A. Siddiquei, 1972).
Fluorescent Adducts for Thiol Detection : Gatti et al. (1990) in "Journal of Chromatography A" utilized the methyl ester of a related compound for the identification of biologically important thiols in pharmaceutical formulations (R. Gatti et al., 1990).
Sulphonation of 1-Methylnaphthalene : Lammertsma, Verlaan, and Cerfontain (1978) in the "Journal of The Chemical Society-Perkin Transactions 1" explored the sulphonation of 1-methylnaphthalene in sulphuric acid, leading to different isomer distributions of mono-, di-, and tri-sulphonates (K. Lammertsma, C. W. Verlaan, & H. Cerfontain, 1978).
properties
IUPAC Name |
(1-methylnaphthalen-2-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O3S/c1-8-10-5-3-2-4-9(10)6-7-11(8)18-19(16,17)12(13,14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQCLGPJVNGJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylnaphthalen-2-yl trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




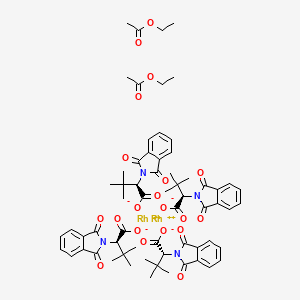
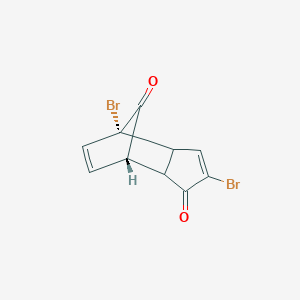

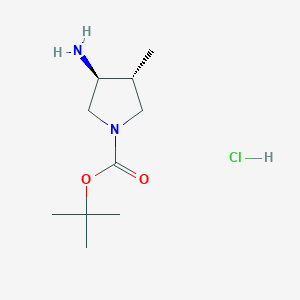

![Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate](/img/structure/B8204955.png)
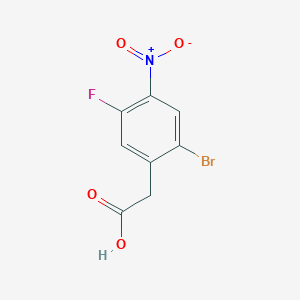

![2,2,2-trifluoro-N-[2-(oxiran-2-yl)ethyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B8204967.png)


![1,1-Dimethylethyl(3S)-3-{[(trifluoroacetyl)amino]methyl}-1-pyrrolidinecarboxylate](/img/structure/B8204989.png)
